Cas no 190662-30-7 ((17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile)

(17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile structure
190662-30-7 structure
Product Name:(17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
CAS No:190662-30-7
MF:C22H29NO3
MW:355.470566511154
CID:1064906
Update Time:2025-07-15

(17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile Chemical and Physical Properties

Names and Identifiers

    • (17α)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
    • 17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-dien-3-one 3-ethylene ketal
    • (17alpha)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
    • 2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile
    • (17
    • (17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
    • Inchi: 1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1
    • InChI Key: SZVVXUDCCJGKOM-IVAOSVALSA-N
    • SMILES: O[C@@]1(CC#N)CC[C@H]2[C@@H]3CCC4CC5(CCC=4C3=CC[C@@]21C)OCCO5

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 1
  • Complexity: 738
  • Topological Polar Surface Area: 62.5

(17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E890130-250mg
(17α)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
190662-30-7
250mg
$ 185.00 2022-06-05
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E890130-2.5g
(17α)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
190662-30-7
2.5g
$ 1455.00 2022-06-05
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E890130-100mg
(17a)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
190662-30-7
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$ 114.00 2023-09-07
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E890130-500mg
(17a)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
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500mg
$ 517.00 2023-09-07
TRC
E890130-1g
(17a)-3,3-[1,2-Ethanediylbis(oxy)]-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile
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Additional information on (17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile

Research Brief on (17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile (CAS: 190662-30-7)

The compound (17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile (CAS: 190662-30-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This steroidal derivative, characterized by its unique structural modifications, exhibits promising pharmacological properties, particularly in the context of hormone-related therapies and targeted drug delivery systems. Recent studies have focused on elucidating its mechanism of action, metabolic stability, and potential therapeutic applications.

One of the key areas of investigation has been the compound's interaction with steroid hormone receptors. Preliminary in vitro studies suggest that the molecule displays selective binding affinity to progesterone and glucocorticoid receptors, albeit with distinct modulation patterns compared to endogenous ligands. This selectivity profile has sparked interest in its potential as a template for designing novel receptor modulators with reduced off-target effects. Molecular docking simulations further support these findings, highlighting the critical role of the 3,3-1,2-ethanediylbis(oxy) moiety in receptor binding dynamics.

From a synthetic chemistry perspective, recent advancements have been made in optimizing the production of 190662-30-7. A 2023 publication in the Journal of Medicinal Chemistry describes an improved stereoselective synthesis route that achieves 78% overall yield, addressing previous challenges with the formation of the 19-norpregnane core structure. The new methodology employs a palladium-catalyzed cyclization as a key step, significantly enhancing the scalability of the process while maintaining high enantiomeric purity (>99% ee).

Pharmacokinetic studies in animal models have revealed interesting characteristics of this compound. Unlike many steroidal derivatives, 190662-30-7 demonstrates remarkable metabolic stability, with a plasma half-life exceeding 12 hours in rodent studies. This extended half-life is attributed to the protective effect of the cyclic ketal group against first-pass metabolism. Furthermore, the compound shows favorable tissue distribution patterns, with preferential accumulation in reproductive tissues and adrenal glands, suggesting potential applications in endocrine disorders.

Emerging preclinical data indicates potential therapeutic applications in endometriosis and hormone-dependent cancers. In xenograft models of breast cancer, the compound exhibited both antiproliferative effects and the ability to downregulate estrogen receptor expression, while showing minimal impact on bone mineral density - a common limitation of current hormonal therapies. These findings were presented at the 2023 American Association for Cancer Research annual meeting, generating considerable interest among oncologists and drug developers.

Ongoing research efforts are exploring structure-activity relationships around the 190662-30-7 scaffold. Recent modifications to the 21-nitrile group have yielded analogs with improved aqueous solubility while maintaining receptor binding affinity. Additionally, conjugation strategies are being developed to link the core structure to targeting moieties for site-specific drug delivery, particularly in the context of prostate cancer therapeutics.

From a safety perspective, preliminary toxicology studies in two species have shown favorable results, with no observed adverse effects at therapeutic doses. The compound appears to have minimal impact on liver enzyme profiles and shows no evidence of genotoxicity in standard assays. However, comprehensive safety evaluation studies are currently underway to fully characterize the compound's toxicological profile.

The intellectual property landscape surrounding 190662-30-7 has become increasingly active, with several patent applications filed in 2022-2023 covering various therapeutic uses and formulation technologies. This surge in patent activity suggests growing commercial interest in the compound and its derivatives, potentially signaling upcoming clinical development programs.

In conclusion, (17α)-3,3-1,2-Ethanediylbis(oxy)-17-hydroxy-19-norpregna-5(10),9(11)-diene-21-nitrile represents a promising chemical entity with multiple potential therapeutic applications. Its unique structural features confer distinct pharmacological properties that differentiate it from existing steroidal compounds. As research progresses, this compound may emerge as a valuable tool for understanding steroid receptor biology and as a lead compound for developing novel endocrine therapies.

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